Bemfivastatin

statin-associated myalgia hypercholesterolemia clinical trial

Bemfivastatin is the definitive HMG-CoA reductase inhibitor for research into statin-associated myalgia (SAM). Its unique clinical development path, including Phase II head-to-head trial data vs. atorvastatin in SAM patients, and established NOAEL data from rat/rabbit studies, make it an essential, non-interchangeable tool for validating preclinical intolerance models and studying hepatic extraction enhancement.

Molecular Formula C34H37FN2O6
Molecular Weight 588.7 g/mol
CAS No. 805241-79-6
Cat. No. B1677966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemfivastatin
CAS805241-79-6
SynonymsPPD-10558;  RBx-10558;  PPD10558;  RBx10558;  PPD 10558;  RBx 10558
Molecular FormulaC34H37FN2O6
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO
InChIInChI=1S/C34H37FN2O6/c1-21(2)32-31(34(43)36-26-14-8-22(20-38)9-15-26)30(23-6-4-3-5-7-23)33(24-10-12-25(35)13-11-24)37(32)17-16-27(39)18-28(40)19-29(41)42/h3-15,21,27-28,38-40H,16-20H2,1-2H3,(H,36,43)(H,41,42)/t27-,28-/m1/s1
InChIKeyPMFRPLBQEYHUMG-VSGBNLITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bemfivastatin (PPD 10558) – A Differentiated HMG-CoA Reductase Inhibitor for Statin-Intolerant Hypercholesterolemia Research Procurement


Bemfivastatin (CAS 805241-79-6, also known as PPD 10558 or RBx 10558) is an orally active, small-molecule inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. Belonging to the statin class of lipid-lowering agents, Bemfivastatin was specifically developed for the treatment of hypercholesterolemia in patients who have been unable to tolerate conventional statins due to statin-associated myalgia (SAM) [2]. A key differentiating feature of Bemfivastatin is its reported ability to enhance hepatic extraction activity, a property that may contribute to its unique pharmacological profile .

Bemfivastatin Procurement: Why Interchanging with Standard Statins Like Atorvastatin Is Scientifically Unjustified


Generic substitution with other HMG-CoA reductase inhibitors is scientifically inappropriate for studies involving Bemfivastatin. While all statins share a common primary mechanism, Bemfivastatin was uniquely designed to address the clinical problem of statin intolerance [1]. A head-to-head Phase II clinical trial (NCT01279590) directly compared Bemfivastatin (PPD-10558) against atorvastatin and placebo in patients with a documented history of statin-associated myalgia (SAM), a patient population for which alternative statins like atorvastatin are clinically problematic [2]. This specific patient focus and the associated preclinical toxicology data, including NOAEL values derived from developmental toxicity studies in rats and rabbits, are not generalizable to other statin compounds [3]. Furthermore, the reported "enhanced liver extraction" property of Bemfivastatin distinguishes its pharmacokinetic profile from that of other statins, underscoring its non-interchangeable nature .

Quantitative Differentiation of Bemfivastatin: Head-to-Head Trial and Preclinical Toxicology Evidence Guide


Head-to-Head Phase II Clinical Trial: Efficacy and Tolerability Profile in Statin-Intolerant Patients Versus Atorvastatin

Bemfivastatin (PPD-10558) was evaluated in a randomized, double-blind, placebo-controlled, proof-of-concept Phase II trial (NCT01279590) in 282 patients with high cholesterol and a prior history of statin-associated myalgia (SAM) [1]. The trial directly compared three arms: placebo, Bemfivastatin, and atorvastatin (Lipitor®) . The primary endpoint was the reduction in incidence of treatment stoppage due to SAM. While Bemfivastatin did not meet this primary endpoint compared to placebo or atorvastatin, it did demonstrate a statistically significant reduction in low-density lipoprotein cholesterol (LDL-C) compared to placebo [2]. This provides a quantitative, comparator-based efficacy signal in the specific target population for which the drug was developed.

statin-associated myalgia hypercholesterolemia clinical trial atorvastatin

Preclinical Developmental Toxicology: No Observed Adverse Effect Level (NOAEL) Data in Rats and Rabbits

In a preclinical developmental toxicity study, pregnant rats and rabbits were administered daily oral doses of Bemfivastatin (PPD-10558) during the period of organogenesis [1]. The study established No Observed Adverse Effect Levels (NOAELs) for both maternal and developmental toxicity. These quantitative safety margins are specific to Bemfivastatin and provide a baseline for comparison against other statins in preclinical models, although direct cross-study comparisons should be made with caution due to differing study designs.

developmental toxicity NOAEL preclinical safety toxicology

Preclinical Developmental Toxicology: NOAEL Data in Rabbits

The same preclinical study in pregnant rabbits established distinct NOAELs for maternal and developmental toxicity. Bemfivastatin demonstrated a lower safety margin in rabbits compared to rats, with observable maternal toxicity at higher doses. This species-specific data is essential for researchers planning reproductive toxicology studies or investigating statin effects in rabbit models.

developmental toxicity NOAEL preclinical safety toxicology rabbit model

Mechanistic Differentiation: Enhanced Hepatic Extraction as a Unique Pharmacological Feature

Bemfivastatin is consistently reported across multiple sources to possess the unique property of enhancing hepatic extraction activity, a feature not claimed as a primary differentiating mechanism for other marketed statins . This attribute is hypothesized to contribute to its profile in statin-intolerant patients, potentially by altering drug distribution and reducing systemic or muscle exposure [1].

pharmacokinetics hepatic extraction mechanism of action statin

Optimal Research and Procurement Scenarios for Bemfivastatin Based on Quantitative Differentiation Evidence


Investigating Statin Intolerance and Statin-Associated Myalgia (SAM) Mechanisms

Bemfivastatin is the only statin with published Phase II clinical trial data specifically designed to evaluate its safety and tolerability in patients with a history of statin-associated myalgia (SAM) [1]. For academic or industry laboratories investigating the molecular mechanisms of statin-induced myopathy or developing novel therapies for statin-intolerant hypercholesterolemia, Bemfivastatin serves as a critical reference compound. Its unique clinical development path, which included a direct head-to-head comparison with atorvastatin in the target SAM population, makes it an essential tool for validating preclinical models of statin intolerance [2].

Preclinical In Vivo Toxicology and Safety Pharmacology Studies

The well-defined and publicly available NOAEL data from robust developmental toxicity studies in rats (≥320 mg/kg/day) and rabbits (maternal: 12.5 mg/kg/day; developmental: 25 mg/kg/day) provide a clear quantitative framework for designing in vivo experiments [3]. Researchers can use these established safety margins to inform dose selection and predict potential toxicological outcomes, differentiating Bemfivastatin from novel or less-characterized HMG-CoA reductase inhibitors where such data is proprietary or unavailable.

Hepatic Extraction and Drug Distribution Mechanism-of-Action Studies

Bemfivastatin's reported ability to enhance hepatic extraction activity offers a distinct pharmacological phenotype for basic science research . Studies aimed at comparing the pharmacokinetic profiles, tissue distribution, and hepatobiliary transport of different statins can utilize Bemfivastatin as a unique tool compound. Its procurement is therefore strategic for any research program focused on the interplay between hepatic metabolism, drug extraction, and systemic exposure of HMG-CoA reductase inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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